molecular formula C13H12N2O4S B5758163 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide

4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide

Cat. No.: B5758163
M. Wt: 292.31 g/mol
InChI Key: GXLWPNZEITZEBS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, further research has revealed its potential use in treating various medical conditions, such as multiple sclerosis, organ transplantation, and cancer.

Mechanism of Action

4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide works by binding to a receptor called sphingosine-1-phosphate receptor 1 (S1P1) on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause damage to tissues and organs. By trapping the immune cells in the lymph nodes, this compound reduces their ability to attack healthy tissues and organs.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It reduces the number of circulating immune cells, particularly T cells, which are involved in the immune response. This compound also reduces the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. By reducing inflammation and immune activity, this compound can help to prevent tissue damage and improve overall health.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide in lab experiments is its well-established mechanism of action. Researchers can use this compound to modulate the immune system and study its effects on various diseases and conditions. However, this compound can also have off-target effects on other receptors in the body, which can complicate data interpretation. Additionally, this compound can be difficult to work with due to its low solubility in water and tendency to degrade over time.

Future Directions

There are several future directions for research on 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide. One area of interest is its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also shown promise in treating inflammatory bowel disease and graft-versus-host disease. Another area of research is the development of new analogs of this compound that can target specific receptors and have fewer off-target effects. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 2,4,5-trichlorophenyl isocyanate to form the intermediate compound, N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenyl)urea. This intermediate is then reacted with 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonyl chloride to produce this compound.

Scientific Research Applications

4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in treating multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. This compound works by modulating the immune system, preventing immune cells from attacking the myelin sheath that surrounds nerve fibers. Clinical trials have shown that this compound can reduce the frequency of relapses in MS patients and slow the progression of the disease.
This compound has also been studied for its potential use in organ transplantation. Organ rejection occurs when the recipient's immune system recognizes the transplanted organ as foreign and attacks it. This compound has been shown to prevent organ rejection by suppressing the immune system's response to the transplanted organ. Clinical trials have demonstrated that this compound can improve the success rate of organ transplantation and reduce the need for immunosuppressive drugs.
Another area of research for this compound is cancer treatment. This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. Preclinical studies have demonstrated that this compound can be effective in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.

Properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-20(17,18)11-5-3-10(4-6-11)15-8-7-12(16)13-2-1-9-19-13/h1-9,15H,(H2,14,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWPNZEITZEBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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